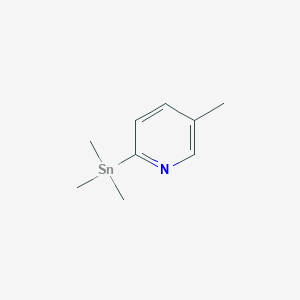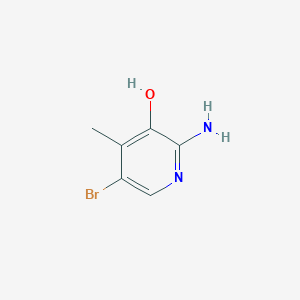![molecular formula C12H13N3O5 B171180 ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate CAS No. 18795-00-1](/img/structure/B171180.png)
ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate, also known as ethyl 4-(4-nitrophenyl)hydrazono-3-oxobutanoate, is a synthetic compound that belongs to the class of hydrazones. It has been widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate involves the formation of a complex with metal ions, which results in a change in the fluorescence or colorimetric properties of the compound. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate is its high sensitivity and selectivity for metal ions. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of this compound is its toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for the use of ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate in scientific research. One area of interest is the development of more sensitive and selective sensors for the detection of metal ions and thiols. Another potential application is the use of this compound in the development of new materials with unique optical properties. Additionally, further studies are needed to investigate the potential toxicity and environmental impact of this compound.
Métodos De Síntesis
The synthesis of ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate involves the reaction between this compound acetoacetate and 4-nitrophenylhydrazine in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate has been extensively used in scientific research as a reagent for the detection and quantification of various metal ions. It has also been used as a fluorescent probe for the detection of thiols and as a colorimetric sensor for the detection of hydrogen sulfide.
Propiedades
Número CAS |
18795-00-1 |
|---|---|
Fórmula molecular |
C12H13N3O5 |
Peso molecular |
279.25 g/mol |
Nombre IUPAC |
ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H13N3O5/c1-3-20-12(17)11(8(2)16)14-13-9-4-6-10(7-5-9)15(18)19/h4-7,13H,3H2,1-2H3/b14-11+ |
Clave InChI |
MJUWBBVBBZOLSL-SDNWHVSQSA-N |
SMILES isomérico |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C(=O)C |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)
